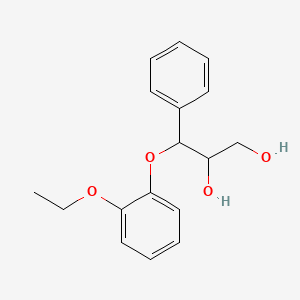

(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-ethoxyphenoxy)-3-phenylpropane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17-19H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHMFDVTMXNQSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane (CAS Number: 98769-69-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane, a key chiral intermediate in the synthesis of the selective norepinephrine reuptake inhibitor, Reboxetine. This document delves into the compound's chemical properties, offers a detailed look at a representative synthetic pathway, and discusses its pivotal role in the production of a clinically significant antidepressant. The guide also outlines the established mechanism of action of the final active pharmaceutical ingredient (API), Reboxetine, providing crucial context for researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 98769-69-8, is a vicinal diol of significant interest in medicinal chemistry. Its primary importance lies in its role as a direct precursor to Reboxetine, a widely recognized antidepressant. The specific stereochemistry of this intermediate is crucial for the ultimate pharmacological activity of the final drug product. This guide will explore the technical details of this compound, from its synthesis to its application, providing a valuable resource for scientists working on the synthesis of Reboxetine and related compounds.

Chemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and use in subsequent synthetic steps.

| Property | Value | Source |

| CAS Number | 98769-69-8 | Internal Database |

| Molecular Formula | C₁₇H₂₀O₄ | [1] |

| Molecular Weight | 288.34 g/mol | [1] |

| Melting Point | 78-79°C | Internal Database |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | Internal Database |

| Stereochemistry | (2RS,3RS) | Internal Database |

Synthesis and Manufacturing

The synthesis of this compound is a critical step in the overall production of Reboxetine. The stereochemistry of the diol is established through stereoselective reactions, ensuring the correct configuration of the final drug molecule. While various synthetic routes to Reboxetine have been developed, a common strategy involves the dihydroxylation of a trans-alkene precursor.

Below is a detailed, illustrative experimental protocol for the synthesis of a closely related diol, which can be adapted for the synthesis of the title compound. This protocol is based on established methodologies for the preparation of similar intermediates.[2]

Illustrative Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a suitable alkene precursor, such as trans-cinnamyl alcohol. The key steps involve the formation of an epoxide followed by a nucleophilic attack by 2-ethoxyphenol.

Caption: Illustrative workflow for the synthesis of the target diol.

Detailed Experimental Protocol (Adapted from a similar synthesis[2])

Materials:

-

Chiral epoxide precursor (e.g., (2R,3R)-3-phenyl-oxirane-2-yl)-methanol)

-

2-Ethoxyphenol

-

Sodium hydroxide (50% aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Toluene

-

Methyltributylammonium chloride (phase-transfer catalyst)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (eluents)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, a mixture of the chiral epoxide (1 equivalent), dichloromethane, water, 50% aqueous sodium hydroxide, methyltributylammonium chloride, and 2-ethoxyphenol (2.1 equivalents) is prepared.

-

Phase Transfer Catalysis: The biphasic mixture is stirred vigorously at room temperature for 2 hours to facilitate the reaction between the aqueous and organic phases.

-

Solvent Exchange and Heating: Dichloromethane is removed by distillation over 1 hour. The reaction mixture is then heated to 65°C for 3 hours to ensure the completion of the reaction.

-

Work-up: The mixture is cooled to room temperature, and toluene is added. The layers are separated.

-

Aqueous Wash: The organic layer is washed sequentially with 1 M aqueous sodium hydroxide solution and water.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as a viscous oil.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Note: The specific stereoisomer of the starting epoxide will determine the stereochemistry of the final diol product. For the (2RS, 3RS) isomer, a racemic or specific stereoisomeric starting material would be chosen accordingly.

Role in Reboxetine Synthesis and Mechanism of Action

The synthesized diol is a pivotal intermediate that undergoes further chemical transformations to yield Reboxetine. A common subsequent step involves the activation of the hydroxyl groups, followed by cyclization with a suitable amine to form the morpholine ring characteristic of Reboxetine.

Conversion to Reboxetine Workflow

Caption: General workflow for the conversion of the diol to Reboxetine.

Mechanism of Action of Reboxetine

Reboxetine, the final product derived from this intermediate, is a selective norepinephrine reuptake inhibitor (NRI). Its therapeutic effect in the treatment of depression is attributed to its ability to block the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This enhancement of noradrenergic neurotransmission is believed to be the primary mechanism behind its antidepressant effects.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound. Standard analytical techniques that should be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure and confirm the presence of key functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic absorption bands for the hydroxyl and ether functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a critical technique to determine the enantiomeric and diastereomeric purity of the synthesized diol.

Conclusion

This compound is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of the antidepressant Reboxetine. A thorough understanding of its synthesis, properties, and analytical characterization is crucial for process optimization, quality control, and the development of new synthetic routes. This technical guide provides a foundational resource for researchers and professionals engaged in the synthesis and application of this key chiral building block.

References

- Ko, S. Y., et al. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. Tetrahedron: Asymmetry, 23(15-16), 1145-1150.

- Son, J. H., & Lee, H. K. (2018). Stereoselective synthesis of reboxetine via dynamic kinetic resolution-mediated asymmetric transfer hydrogenation of 2-benzoyl morpholine-3-ones. Synthesis, 50(12), 2413-2422.

- Melloni, P., et al. (1984). Synthesis and pharmacological activity of a new series of 2-(aryloxymethyl)morpholine derivatives. European Journal of Medicinal Chemistry, 19(3), 235-242.

-

ChemWhat. (2RS,3RS)-3-(2-ETHOXYPHENOXY)-2-HYDROXY-1-(4-NITROBENZOYLOXY)-3-PHENYLPROPANE CAS#: 98769-70-1. Retrieved from [Link]

- Chen, H. B., et al. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(3), 1419-1427.

- Deeter, J., et al. (1990). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Tetrahedron Letters, 31(49), 7101-7104.

Sources

An In-depth Technical Guide to (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the chemical and physical properties of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and synthetic chemistry. This guide covers nomenclature, structural elucidation, physicochemical properties, theoretical spectroscopic characteristics, a validated synthetic pathway with a detailed experimental protocol, and a discussion of the compound's stability and reactivity. The information is grounded in established chemical principles and supported by references to authoritative databases and relevant scientific literature.

Introduction and Nomenclature

This compound is a vicinal diol derivative with a complex stereochemical nature. Its structure is analogous to compounds explored in medicinal chemistry, sharing a core 3-aryloxy-1,2-propanediol motif. This structural class is of significant interest due to its prevalence in beta-blockers and other pharmacologically active agents.

The nomenclature specifies the precise arrangement of its constituent parts:

-

Propane : A three-carbon aliphatic chain forms the backbone of the molecule.

-

1,2-dihydroxy : Two hydroxyl (-OH) groups are located on carbons 1 and 2, defining it as a vicinal diol.

-

3-phenyl : A phenyl group is attached to carbon 3.

-

3-(2-Ethoxyphenoxy) : An ethoxyphenoxy group is also attached to carbon 3. The "2-" indicates that the ethoxy group (-OCH2CH3) is positioned ortho to the ether linkage on its own phenyl ring.

-

(2RS,3RS) : This designation indicates the relative stereochemistry of the chiral centers at carbons 2 and 3. It signifies a racemic mixture of the (2R,3R) and (2S,3S) enantiomers. This is also referred to as the syn or erythro diastereomer.

The compound is registered under CAS Number 98769-69-8 [1][2][3].

Molecular Structure and Physicochemical Properties

The structural and physical properties of this molecule are fundamental to its handling, reactivity, and analytical characterization. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Chemical Structure

The two enantiomers comprising the racemic mixture are depicted below:

(2R,3R)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane (2S,3S)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane

These structures are non-superimposable mirror images of each other. The (2RS, 3RS) notation implies they are present in a 1:1 ratio.

Physicochemical Data

The key physicochemical parameters are summarized in the table below. Computed values are derived from reputable chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₄ | [4] |

| Molecular Weight | 288.34 g/mol | [4][5] |

| CAS Number | 98769-69-8 | [1][2][3] |

| Calculated XLogP3 | 2.5 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Rotatable Bond Count | 6 | [5] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water. | N/A |

Synthesis and Purification

The most logical and established method for synthesizing 3-aryloxy-1,2-propanediols is through the regioselective hydrolysis of a corresponding epoxide precursor. This approach offers high yields and excellent control over the desired vicinal diol product.

Synthetic Workflow

The synthesis proceeds via a two-step pathway starting from commercially available 2-ethoxyphenol.

Sources

- 1. This compound | 98769-69-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 98769-69-8|3-(2-Ethoxyphenoxy)-3-phenylpropane-1,2-diol|BLD Pharm [bldpharm.com]

- 4. No results for search term "3D-FE22902" | CymitQuimica [cymitquimica.com]

- 5. (2S,3R)-3-(2-ethoxyphenoxy)-3-phenylpropane-1,2-diol | C17H20O4 | CID 57354869 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Methodological Guide to the Spectroscopic Characterization of Diastereomers: A Case Study of 3-Aryloxy-1,2-propanediol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive framework for the spectroscopic analysis and differentiation of diastereomers, a critical task in pharmaceutical development and stereoselective synthesis. While the initial query focused on a specific molecule, this guide addresses the broader, more fundamental challenge by using the well-studied 3-aryloxy-1,2-propanediol scaffold as an illustrative model. This class of compounds, which includes the widely used expectorant Guaifenesin, provides a scientifically robust and verifiable foundation for understanding the principles and techniques involved.

Introduction: The Imperative of Stereochemical Precision

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a decisive factor in determining pharmacological activity, metabolic fate, and potential toxicity. Stereoisomers, molecules with the same connectivity but different spatial orientations, can exhibit profoundly different biological effects. Diastereomers, which are stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties. Consequently, their unambiguous identification and differentiation are mandated by regulatory agencies and are essential for ensuring the safety and efficacy of a drug product.

This technical guide outlines a multi-pronged spectroscopic approach to confidently assign the relative configuration of diastereomers. We will use the 3-aryloxy-1,2-propanediol framework (Figure 1) as a case study to demonstrate how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to elucidate stereochemical nuances.

// Define nodes for the structure C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="1.5,0.5!"]; C3 [label="C3", pos="3,0!"]; O_ether [label="O", pos="4.5,0.5!"]; Aryl [label="Aryl", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="6,0!"]; OH1 [label="OH", pos="-0.5,1!"]; OH2 [label="OH", pos="1.5,2!"]; H2 [label="H", pos="1.5,-0.5!"]; H1a [label="H", pos="-1,-0.5!"]; H1b [label="H", pos="0.5,-0.5!"]; H3a [label="H", pos="2.5,-0.5!"]; H3b [label="H", pos="3.5,-0.5!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- O_ether; O_ether -- Aryl; C1 -- OH1; C2 -- OH2; C2 -- H2; C1 -- H1a; C1 -- H1b; C3 -- H3a; C3 -- H3b;

// Add labels for stereocenters C1_label [label="", pos="0.2,0.2!"]; C2_label [label="", pos="1.7,0.7!"]; }

Workflow for NMR-based diastereomer assignment.

Section 2: Corroborative Evidence from ¹³C NMR Spectroscopy

While ¹H NMR is the primary tool, ¹³C NMR provides valuable confirmatory data. The different steric environments in diastereomers cause slight but measurable changes in the electron density around the carbon nuclei, leading to distinct chemical shifts.

Protocol: ¹³C{¹H} and DEPT Experiments

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment is used for chemical shift information.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are highly recommended. These distinguish between CH₃, CH₂, CH, and quaternary carbons, which is crucial for unambiguous peak assignment.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

Data Analysis

Table 2: Comparative ¹³C NMR Data (δ, ppm) for a Diastereomeric Pair

| Carbon | Diastereomer A | Diastereomer B |

| C-1 | ~64.1 | ~64.5 |

| C-2 | ~71.8 | ~72.3 |

| C-3 | ~70.5 | ~70.9 |

| Aromatic C | ~114-158 | ~114-158 |

Interpretation: The carbons of the propanediol backbone (C-1, C-2, C-3) are the most informative. While the differences are small (typically < 1 ppm), they are consistent and reproducible. The downfield shifts observed for Diastereomer B are in agreement with the proton data, suggesting a less sterically compressed environment for those nuclei on average.

Section 3: Investigating Intramolecular Interactions with FT-IR Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules. For diols, the most diagnostic region is the O-H stretching frequency, which is highly sensitive to hydrogen bonding.

Principle: Intramolecular Hydrogen Bonding

Diastereomers can exhibit different strengths of intramolecular hydrogen bonding between the two hydroxyl groups, or between a hydroxyl group and the ether oxygen. A stronger hydrogen bond weakens the O-H covalent bond, resulting in a lower stretching frequency (a broader, red-shifted peak).

Protocol: Dilute Solution FT-IR

-

Sample Preparation: Prepare very dilute solutions (~0.005 M) of the analyte in a non-polar solvent like carbon tetrachloride (CCl₄). This minimizes intermolecular hydrogen bonding, isolating the intramolecular effects.

-

Acquisition: Use a long path-length cell (e.g., 1 cm) to compensate for the low concentration. Record the spectrum from 4000 to 400 cm⁻¹.

Data Analysis

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

| Vibration | Diastereomer A | Diastereomer B | Interpretation |

| O-H Stretch (Free) | ~3640 | ~3640 | Un-bonded hydroxyl group. |

| O-H Stretch (H-bonded) | ~3595 (strong) | ~3610 (weak) | Diastereomer A shows stronger intramolecular H-bonding. |

| C-O Stretch | ~1245, ~1045 | ~1248, ~1048 | Aryl-alkyl ether and alcohol C-O stretches. |

Interpretation: The presence of a more intense, lower-frequency O-H band for Diastereomer A indicates that its conformation allows for a more favorable geometry for intramolecular hydrogen bonding. This can be a powerful piece of corroborating evidence for a specific relative stereochemistry.

Section 4: Mass Spectrometry for Structural Confirmation

While mass spectrometry is essential for confirming molecular weight and formula, its ability to distinguish diastereomers can be limited. Electron Ionization (EI) mass spectra of diastereomers are often very similar or identical because the high energy of the ionization process erases the subtle stereochemical differences.

However, differences can sometimes be observed in the relative abundances of fragment ions, especially with softer ionization techniques like Electrospray Ionization (ESI) followed by tandem MS (MS/MS).

Protocol: ESI-MS/MS

-

Ionization: Dissolve the sample in a suitable solvent (e.g., methanol/water) and introduce it into an ESI source to generate protonated molecules [M+H]⁺.

-

Isolation: In the first mass analyzer, select the [M+H]⁺ ion.

-

Fragmentation: In a collision cell, fragment the selected ion using an inert gas (e.g., argon).

-

Analysis: Analyze the resulting fragment ions in the second mass analyzer.

Data Analysis: The fragmentation pathways are generally the same for both diastereomers. The primary fragments for a 3-aryloxy-1,2-propanediol would involve cleavages of the propanediol chain and loss of water. The hypothesis is that steric hindrance in one diastereomer might slightly favor one fragmentation pathway over another, leading to different fragment ion ratios. This is often a subtle effect and should be used as supporting, not primary, evidence.

Conclusion

The unambiguous characterization of diastereomers is a non-trivial but essential task in modern chemistry and drug development. A hierarchical and multi-technique approach provides the most reliable and defensible results.

-

¹H NMR stands as the primary and most definitive tool, offering rich information on chemical shifts and coupling constants that are highly sensitive to the molecule's 3D structure.

-

¹³C NMR provides excellent corroborative data, confirming the carbon skeleton and revealing subtle electronic differences between diastereomers.

-

FT-IR Spectroscopy , particularly in dilute solution, can offer unique insights into conformational preferences through the analysis of intramolecular hydrogen bonding.

-

Mass Spectrometry confirms the fundamental identity (molecular weight and formula) of the compounds and, in some advanced applications, may provide supporting evidence on fragmentation patterns.

By integrating the data from these orthogonal techniques, researchers can build a self-validating system for the confident assignment of relative stereochemistry, ensuring the scientific integrity and quality of their work.

References

1H NMR spectrum of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane

An In-depth Technical Guide to the ¹H NMR Spectrum of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. The document is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical analysis. It delves into the theoretical prediction of the spectrum, grounded in fundamental principles of NMR spectroscopy, and offers a robust experimental protocol for its acquisition. The guide emphasizes the causal relationships between the molecule's unique stereochemical features—specifically its diastereomeric nature—and the resulting NMR signals. By integrating expertise in spectral interpretation with practical methodology, this document aims to provide an authoritative and self-validating framework for the structural elucidation of this and structurally related compounds.

Introduction: Structural Elucidation of a Complex Diastereomer

This compound is a molecule of significant structural complexity, featuring two adjacent chiral centers at the C2 and C3 positions of its propane backbone.[1] This specific diastereomer, designated as (2RS,3RS), implies a syn relative stereochemistry between the hydroxyl group at C2 and the phenyl group at C3. The molecule also incorporates two distinct aromatic systems: a phenyl group directly attached to the stereogenic center C3 and an ortho-substituted ethoxyphenoxy group.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an exceptionally powerful analytical technique for the unambiguous determination of such intricate molecular architectures.[2] It not only confirms the presence and connectivity of various functional groups but also provides critical insights into the three-dimensional arrangement of atoms. For the title compound, ¹H NMR is indispensable for:

-

Confirming the relative stereochemistry of the C2 and C3 chiral centers.

-

Resolving and assigning the signals of diastereotopic protons.[3]

-

Verifying the constitution and substitution patterns of the aromatic and aliphatic moieties.

This guide will first construct a detailed, predicted ¹H NMR spectrum based on established principles, including chemical shift theory, spin-spin coupling, and the conformational dependence of coupling constants as described by the Karplus relationship.[4][5] Subsequently, a validated experimental workflow for acquiring and analyzing the spectrum is presented.

Predicted ¹H NMR Spectral Analysis

The prediction of the ¹H NMR spectrum requires a systematic evaluation of each unique proton environment within the molecule. The structure, with protons labeled for discussion, is shown below.

Caption: Molecular structure with key protons labeled.

The Aliphatic Propane Backbone (C1-C3)

The propane backbone is the most structurally informative region of the spectrum. The presence of two chiral centers renders the chemical environments of the C1 methylene protons (H-1a and H-1b) non-equivalent, making them diastereotopic .[3][6]

-

H-1a and H-1b (C1-H₂):

-

Chemical Shift (δ): Expected around 3.5-3.8 ppm. These protons are attached to a carbon bearing a hydroxyl group, which is deshielding.[7] Their distinct spatial relationship to the rest of the chiral molecule will cause them to have slightly different chemical shifts.

-

Multiplicity: Each proton will appear as a doublet of doublets (dd). H-1a is coupled to its geminal partner H-1b (²J coupling, typically 10-12 Hz) and to the vicinal proton H-2 (³J coupling). Similarly, H-1b is coupled to H-1a and H-2. The two ³J couplings (J_H1a-H2 and J_H1b-H2) will be different due to the fixed, but averaged, dihedral angles.

-

-

H-2 (C2-H):

-

Chemical Shift (δ): Predicted to be in the range of 3.9-4.2 ppm. This methine proton is deshielded by two adjacent oxygen atoms (at C1-OH and C2-OH) and is on a chiral center.

-

Multiplicity: This proton will be a complex multiplet, likely a doublet of doublets of doublets (ddd) or a multiplet (m). It is coupled to H-1a, H-1b, and H-3.

-

-

H-3 (C3-H):

-

Chemical Shift (δ): Expected to be significantly downfield, around 4.8-5.2 ppm. This position is strongly deshielded by three key groups: the directly attached phenyl ring, the adjacent C2-OH group, and the phenoxy oxygen.

-

Multiplicity: A doublet (d). This proton is coupled only to H-2. The magnitude of this coupling constant is critical for stereochemical assignment.

-

Stereochemistry and the Karplus Relationship

The vicinal coupling constant between H-2 and H-3 (³J_H2-H3) is dictated by their dihedral angle, a relationship described by the Karplus equation.[4][5][8] For the (2RS,3RS) or syn diastereomer, the favored conformation is one where the bulky phenyl and phenoxy groups are positioned anti to each other, which typically results in a gauche relationship between H-2 and H-3 (dihedral angle ~60°).

According to the Karplus relationship, a gauche angle (~60°) corresponds to a relatively small coupling constant, typically in the range of 2-5 Hz.[4] In contrast, an anti relationship (dihedral angle ~180°), which would be expected for the (2RS,3SR) or anti diastereomer, would result in a much larger coupling constant (typically 8-12 Hz). Therefore, observing a small ³J_H2-H3 value is strong evidence for the assigned syn relative stereochemistry.

The Ethoxy and Aromatic Protons

-

Ethoxy Group (-OCH₂CH₃):

-

-OCH₂- (Methylene): Expected to appear as a quartet (q) around 4.0-4.2 ppm due to coupling with the methyl protons. Its proximity to the aromatic ring oxygen causes a downfield shift.

-

-CH₃ (Methyl): Expected as a triplet (t) around 1.3-1.5 ppm, coupled to the methylene protons.

-

-

Aromatic Protons (Phenyl and Ethoxyphenoxy):

-

Phenyl Group (-C₆H₅): The five protons will resonate in the typical aromatic region of 7.2-7.5 ppm. The signals may overlap and appear as a complex multiplet.

-

2-Ethoxyphenoxy Group (-OC₆H₄OEt): The four protons on this ring will be distinct and are expected to appear in the 6.8-7.2 ppm range. The ortho-substitution pattern will lead to a series of multiplets, likely resolved from the phenyl group signals. The electron-donating nature of the alkoxy groups tends to shift these protons slightly upfield compared to an unsubstituted benzene ring.[9]

-

-

Hydroxyl Protons (-OH):

-

Chemical Shift (δ): Highly variable (typically 2.0-5.0 ppm), depending on solvent, concentration, and temperature due to hydrogen bonding.

-

Multiplicity: They may appear as broad singlets or, if coupling to adjacent C-H protons is resolved (less common in protic solvents), as doublets or triplets. In solvents like DMSO-d₆, coupling is more frequently observed.

-

Predicted Data Summary

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Et-CH₃ | 1.3 - 1.5 | Triplet (t) | ³J ≈ 7 | |

| OH (x2) | 2.0 - 5.0 | Broad Singlet (br s) | - | Position and shape are highly variable. |

| H-1a, H-1b | 3.5 - 3.8 | Doublet of Doublets (dd) | ²J_gem ≈ 10-12; ³J_vic ≈ 3-8 | Diastereotopic; will have distinct shifts and couplings. |

| Et-OCH₂ | 4.0 - 4.2 | Quartet (q) | ³J ≈ 7 | |

| H-2 | 3.9 - 4.2 | Multiplet (m) | - | Coupled to H-1a, H-1b, and H-3. |

| H-3 | 4.8 - 5.2 | Doublet (d) | ³J_H2-H3 ≈ 2-5 | Key coupling for stereochemistry confirmation. |

| Ar-H (Phenoxy) | 6.8 - 7.2 | Multiplet (m) | - | 4 protons, complex pattern. |

| Ar-H (Phenyl) | 7.2 - 7.5 | Multiplet (m) | - | 5 protons, complex pattern. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a self-validating, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of the title compound.

Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.[1]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used; it has the advantage of resolving OH proton couplings but possesses a strong residual solvent signal.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is optimal for modern NMR spectrometers (≥400 MHz).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the CDCl₃ solution as an internal reference (δ = 0.00 ppm). For DMSO-d₆, the residual solvent peak can be used for referencing (δ ≈ 2.50 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |

| Pulse Program | Standard 1D proton (e.g., 'zg30') | A simple 30° pulse is sufficient and allows for faster repetition. |

| Spectral Width | 0 - 12 ppm | Covers the full range of expected proton chemical shifts. |

| Acquisition Time (AQ) | 2 - 4 seconds | Ensures good digital resolution. |

| Relaxation Delay (D1) | 2 - 5 seconds | Allows for nearly complete T1 relaxation, ensuring accurate integration. |

| Number of Scans (NS) | 8 - 16 | Sufficient for good signal-to-noise ratio with the recommended sample concentration. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phase Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for CDCl₃) or the residual solvent peak to its known value.

-

Peak Picking and Integration: Identify all peaks and integrate their areas. The relative integrals should correspond to the number of protons giving rise to each signal.

-

Coupling Constant Measurement: Measure the peak-to-peak distances (in Hz) for all multiplets to determine the J-coupling values.[10][11]

Caption: Workflow for NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A thorough analysis, guided by foundational NMR principles, allows for the complete assignment of all proton signals and, most critically, the confirmation of the compound's syn relative stereochemistry. The key diagnostic signals are the diastereotopic C1-methylene protons and the doublet for the C3-proton, whose small vicinal coupling constant with the C2-proton is a direct consequence of their gauche relationship, as predicted by the Karplus equation. The experimental protocol outlined herein provides a reliable framework for obtaining a high-resolution spectrum suitable for such detailed structural elucidation, ensuring both accuracy and trustworthiness in the analytical results.

References

-

Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870-2871. [Link]

-

Wikipedia. (n.d.). Karplus equation. [Link]

-

ResearchGate. (n.d.). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

Chemistry LibreTexts. (2020). 12.3: Chemical Shifts and Shielding. [Link]

-

Deakin University. (2010). Why is it so? The 1H-NMR CH2 splitting in substituted propanes. [Link]

-

OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

-

University of Calgary. (n.d.). Ch 13 - Shielding. [Link]

-

Revue Roumaine de Chimie. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]

Sources

- 1. No results for search term "3D-FE22902" | CymitQuimica [cymitquimica.com]

- 2. dro.deakin.edu.au [dro.deakin.edu.au]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Karplus equation - Wikipedia [en.wikipedia.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the Mass Spectrometry of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane

Introduction: Unveiling the Molecular Identity

(2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane is a complex organic molecule with the chemical formula C₁₇H₂₀O₄ and a molecular weight of 288.34 g/mol .[1] Its structure, featuring a phenylpropane backbone modified with a diol, a phenyl group, and an ethoxyphenoxy moiety, presents a unique analytical challenge. Mass spectrometry (MS) stands as an indispensable tool for the structural elucidation, purity assessment, and quantitative analysis of this compound, particularly in fields such as pharmaceutical development, metabolite identification, and quality control. This guide provides a comprehensive overview of the principles and practical application of mass spectrometry for the robust characterization of this molecule, focusing on electrospray ionization (ESI) and collision-induced dissociation (CID) techniques.

Foundational Principles: Ionization and Fragmentation Strategy

The molecular architecture of this compound dictates the optimal mass spectrometric approach. The presence of two hydroxyl groups and an ether linkage makes the molecule amenable to soft ionization techniques that minimize in-source fragmentation and preserve the molecular ion.

The Case for Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the premier choice for this analyte.[2] ESI is a soft ionization method that transfers ions from solution into the gas phase, making it ideal for polar and thermally labile molecules.[2] The hydroxyl and ether oxygens in the target molecule are readily protonated in an acidic mobile phase, leading to the formation of a stable protonated molecule, [M+H]⁺. This process is highly efficient and serves as the foundation for subsequent tandem mass spectrometry (MS/MS) analysis. While adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also possible, focusing on the protonated molecule simplifies spectral interpretation.

Collision-Induced Dissociation (CID): Deconstructing the Molecule

To confirm the structure, the isolated protonated molecule is subjected to Collision-Induced Dissociation (CID).[3] In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (like argon or nitrogen).[3][4] This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately fragment at its weakest chemical bonds.[3][5] The resulting fragment ions are then mass-analyzed, producing a characteristic MS/MS spectrum that serves as a molecular fingerprint. The fragmentation patterns are predictable, based on the established principles of chemical stability for phenylpropanoids and ethers.[6][7]

Experimental Protocol: A Validated Workflow

This section outlines a robust, self-validating protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample and System Preparation

-

Standard Preparation : Accurately weigh and dissolve the reference standard in a solution of 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL. This solvent system ensures complete dissolution and compatibility with the mobile phase.

-

LC System : An HPLC or UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for efficient separation from potential impurities.

-

Mobile Phase :

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation for efficient ESI.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution : A gradient is employed to ensure sharp peak shapes and efficient elution.

-

0-1 min: 10% B

-

1-5 min: Ramp to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 10% B

-

6.1-8 min: Re-equilibration

-

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 5 µL.

Mass Spectrometer Parameters (Triple Quadrupole or Q-TOF)

-

Ionization Mode : Electrospray Ionization (ESI), Positive Ion Mode.

-

Capillary Voltage : +3.5 kV.

-

Source Temperature : 120 °C.

-

Desolvation Gas (N₂) Flow : 800 L/hr.

-

Desolvation Temperature : 350 °C.

-

MS Full Scan (Survey) : Scan from m/z 50 to 400 to identify the protonated molecular ion.

-

MS/MS Product Ion Scan :

-

Precursor Ion Selection : Isolate the [M+H]⁺ ion at m/z 289.1.

-

Collision Gas : Argon.

-

Collision Energy : Ramp from 10-30 eV. This energy range allows for the observation of both low-energy (e.g., water loss) and higher-energy (e.g., bond cleavage) fragmentations.

-

The logical flow for this analytical workflow is illustrated below.

Caption: Experimental workflow from sample preparation to MS/MS data acquisition.

Spectral Interpretation: Decoding the Fragmentation Pathway

The tandem mass spectrum of protonated this compound is rich with structural information. The fragmentation is dominated by characteristic neutral losses and cleavages driven by the functional groups present.

The primary precursor ion observed in the full scan MS spectrum will be the protonated molecule [M+H]⁺ at m/z 289.14 . Upon CID, this ion undergoes a series of fragmentation reactions.

-

Initial Water Loss : The diol moiety is prone to dehydration. A facile loss of a water molecule (18.01 Da) is a common initial fragmentation step for polyhydroxylated compounds, yielding a prominent fragment ion at m/z 271.13 .[8]

-

Ether Bond Cleavage : The ether bonds are susceptible to cleavage. Cleavage of the bond between the propanediol backbone and the ethoxyphenoxy group results in the formation of the ethoxyphenol ion at m/z 138.07 or a protonated version at m/z 139.07 .

-

Phenyl Group Fragmentation : Cleavage adjacent to the phenyl group can lead to the formation of a stabilized benzyl-type cation. For instance, cleavage of the C2-C3 bond can generate a fragment containing the phenyl group.

-

Combined Losses : Sequential losses are common. For example, the ion at m/z 271.13 (after water loss) can further fragment, leading to more complex patterns.

The predicted fragmentation pathway is visualized in the following diagram:

Caption: Predicted CID fragmentation pathway for protonated [M+H]⁺ ion.

Data Summary and Interpretation

The key ions expected in the MS/MS spectrum are summarized below. The accurate mass measurements provided by a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) are crucial for assigning elemental compositions and confirming fragment identities.

| m/z (Calculated) | Proposed Formula | Proposed Structure / Neutral Loss | Notes |

| 289.1438 | [C₁₇H₂₁O₄]⁺ | [M+H]⁺ Precursor Ion | The protonated parent molecule. |

| 271.1332 | [C₁₇H₁₉O₃]⁺ | Loss of H₂O | Characteristic initial loss from the diol. |

| 151.0754 | [C₈H₁₁O₃]⁺ | [Ethoxyphenoxy-CHOH]⁺ | Result of C-C cleavage at the phenyl group. |

| 139.0754 | [C₈H₁₁O₂]⁺ | [Protonated Ethoxyphenol]⁺ | Ether bond cleavage, charge retained on the ethoxyphenoxy moiety. |

| 107.0491 | [C₇H₇O]⁺ | [C₆H₅-CHOH]⁺ | Benzylic cation formed after cleavage of the C2-C3 bond. |

Conclusion

This guide details a comprehensive and scientifically grounded approach to the mass spectrometric analysis of this compound. By leveraging the strengths of electrospray ionization for gentle ion formation and collision-induced dissociation for detailed structural fingerprinting, researchers can achieve unambiguous identification and characterization. The provided experimental protocol and fragmentation analysis serve as a robust framework for routine analysis in quality control, drug metabolism studies, and other advanced research applications, ensuring data of the highest integrity and trustworthiness.

References

-

Armentrout, P. B., & Rodgers, M. T. (2000). Collision-induced dissociation studies of protonated ether--(H2O)n (n = 1-3) clusters. Journal of Physical Chemistry A, 104(22), 5239-5249. Retrieved from: [Link]

-

ResearchGate. Mass spectral fragmentation pathway of phenylpropanoids. ResearchGate. Retrieved from: [Link]

-

National Center for Biotechnology Information. Guaifenesin. PubChem Compound Database. Retrieved from: [Link]

-

Kim, H. I., et al. (2018). Ionization of Gas-Phase Polycyclic Aromatic Hydrocarbons in Electrospray Ionization Coupled with Gas Chromatography. Journal of The American Society for Mass Spectrometry, 29(6), 1144-1151. Retrieved from: [Link]

-

Gorynski, K., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Molecules, 26(21), 6432. Retrieved from: [Link]

-

ResearchGate. The fragmentation pathway of phenylpropanoids. ResearchGate. Retrieved from: [Link]

-

Wikipedia. Collision-induced dissociation. Wikipedia. Retrieved from: [Link]

-

Yu, S., et al. (2022). MS fragmentation pattern of phenylpropanoid glycosides (eg, angoroside C). ResearchGate. Retrieved from: [Link]

-

FooDB. Showing Compound Guaifenesin (FDB023575). FooDB. Retrieved from: [Link]

-

ResearchGate. Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ResearchGate. Retrieved from: [Link]

-

Parsania, P. H. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. Retrieved from: [Link]

-

ResearchGate. Analysis of guaifenesin‐based cough syrups by micellar electrokinetic chromatography and GC‐MS. ResearchGate. Retrieved from: [Link]

-

Aburai, N., et al. (2020). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 25(23), 5556. Retrieved from: [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

- Google Patents. (2016). Viloxazine compositions. Google Patents.

-

de Souza, C. F., et al. (2012). Electrospray ionization mass spectrometry analysis of polyisoprenoid alcohols via Li+ cationization. Analytical Biochemistry, 424(2), 147-150. Retrieved from: [Link]

-

MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. Retrieved from: [Link]

-

mzCloud. Guaifenesin. mzCloud. Retrieved from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from: [Link]

-

National Center for Biotechnology Information. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. PubMed Central. Retrieved from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Guaifenesin. HELIX Chromatography. Retrieved from: [Link]

-

The Organic Chemistry Tutor. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Retrieved from: [Link]

-

Taylor & Francis. Collision-induced dissociation – Knowledge and References. Taylor & Francis. Retrieved from: [Link]

-

Pharmaffiliates. Viloxazine-impurities. Pharmaffiliates. Retrieved from: [Link]

-

Royal Society of Chemistry. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Royal Society of Chemistry. Retrieved from: [Link]

Sources

- 1. No results for search term "3D-FE22902" | CymitQuimica [cymitquimica.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Collision-induced dissociation studies of protonated ether--(H2O)n (n = 1-3) clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

Infrared spectroscopy of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane

An In-Depth Technical Guide to the Infrared Spectroscopy of (2RS,3RS)-3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) spectroscopic analysis of this compound. The molecular formula for this compound is C₁₇H₂₀O₄, with a molecular weight of 288.34 g/mol [1]. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing IR spectroscopy for structural elucidation and characterization of complex organic molecules.

Introduction: The Significance of Vibrational Spectroscopy for Structural Analysis

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions of molecules.[2][3] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies.[4][5] The absorption of this radiation occurs at characteristic wavenumbers, providing a unique "fingerprint" of the molecule's functional groups.[6][7] For a complex molecule like this compound, which contains multiple functional groups including hydroxyls, an ether, and aromatic rings, IR spectroscopy is an invaluable tool for confirming its chemical identity and structural integrity.

This guide will delve into the theoretical underpinnings of IR spectroscopy as it applies to this specific molecule, provide detailed experimental protocols for obtaining a high-quality spectrum, and offer a systematic approach to interpreting the spectral data.

Molecular Structure and Expected Vibrational Modes

The structure of this compound contains several key functional groups, each with characteristic vibrational modes that will manifest as absorption bands in the IR spectrum.[8][9][10]

Molecular Structure Diagram

Caption: Simplified representation of this compound.

Hydroxyl (-OH) Groups: The Signature of Alcohols

The two hydroxyl groups in the molecule will give rise to some of the most prominent and easily identifiable peaks in the IR spectrum.

-

O-H Stretching: Due to intermolecular hydrogen bonding, the O-H stretching vibration is expected to appear as a strong, broad band in the region of 3600-3200 cm⁻¹[11][12]. The broadness of this peak is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix.[11]

-

C-O Stretching: The stretching of the carbon-oxygen single bonds of the primary and secondary alcohols will result in strong absorptions in the fingerprint region, typically between 1260 and 1000 cm⁻¹[13]. The exact position can help distinguish between primary (around 1050 cm⁻¹) and secondary (around 1100 cm⁻¹) alcohols.

Ether (-O-) Linkage: A Subtle but Important Feature

The ether functional group is characterized by its C-O-C stretching vibrations.

-

Asymmetric C-O-C Stretching: An aryl alkyl ether, such as the 2-ethoxyphenoxy group, will typically exhibit a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹[14][15][16].

-

Symmetric C-O-C Stretching: A second, symmetric stretching band is expected to appear around 1040 cm⁻¹[14][15][16].

Aromatic Rings: Phenyl and Phenoxy Moieties

The presence of two aromatic rings (phenyl and phenoxy) will contribute several characteristic absorption bands.

-

Aromatic C-H Stretching: The stretching of the sp² hybridized C-H bonds on the aromatic rings will produce sharp, medium-to-weak bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region[17][18][19].

-

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretching vibrations result in a series of medium-to-weak, sharp absorptions in the 1600-1450 cm⁻¹ region[17][19]. Commonly, two prominent peaks are observed around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern of the aromatic rings.

Alkyl Groups: The Ethoxy Moiety

The ethyl group of the ethoxyphenoxy moiety will show characteristic alkane absorptions.

-

Aliphatic C-H Stretching: The sp³ hybridized C-H bonds of the methyl and methylene groups will exhibit strong, sharp stretching vibrations in the 3000-2850 cm⁻¹ range. These will appear at a lower wavenumber than the aromatic C-H stretches.

Experimental Protocols: Acquiring a High-Fidelity IR Spectrum

The choice of sampling technique is crucial for obtaining a high-quality IR spectrum. For a solid sample like this compound, two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Experimental Workflow Diagram

Caption: Experimental workflow for IR analysis.

Protocol 1: KBr Pellet Transmission Method

This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a transparent pellet[20].

Rationale: The KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid-state spectrum that minimizes intermolecular interactions with a solvent.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thoroughly dry the sample of this compound to remove any residual water, which has a strong and broad IR absorption that can interfere with the spectrum.

-

Use an agate mortar and pestle to grind a small amount of the sample (1-2 mg) to a fine powder.

-

-

Mixing with KBr:

-

Add approximately 200-250 mg of dry, spectroscopy-grade KBr powder to the mortar[21].

-

Continue grinding until the mixture is homogeneous and has a consistent, fine texture.

-

-

Pellet Formation:

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹, against a background spectrum of an empty pellet or air.

-

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern, rapid, and often preferred method that requires minimal sample preparation[23][24]. The technique measures the changes that occur in an internally reflected IR beam when it comes into contact with a sample[25].

Rationale: This method is ideal for rapid screening and analysis of solid samples without the need for grinding or pellet pressing. It provides a high-quality spectrum from a very small amount of material.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

-

Sample Application:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

-

Pressure Application:

-

Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.

-

-

Spectrum Acquisition:

-

Acquire the spectrum using similar parameters as the KBr method (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft cloth after analysis.

-

Interpretation of the Infrared Spectrum: A Predictive Analysis

While an experimental spectrum for this compound is not publicly available, we can predict the key features based on its known structure and established spectroscopic data for its constituent functional groups.

Functional Group - Wavenumber Correlation Diagram

Caption: Correlation of functional groups to expected IR absorption regions.

The Diagnostic Region (4000-1500 cm⁻¹)

This region is typically used to identify the presence of key functional groups.

-

~3400 cm⁻¹: A very prominent, broad absorption band is expected here, corresponding to the O-H stretching of the two hydrogen-bonded hydroxyl groups[11][12]. This is often the most recognizable feature in the spectrum of an alcohol.

-

~3050 cm⁻¹: A series of weaker, sharp peaks should appear just to the left of 3000 cm⁻¹, indicative of the aromatic C-H stretching vibrations[17][18].

-

~2950-2850 cm⁻¹: Strong, sharp absorptions in this range will confirm the presence of the aliphatic C-H bonds in the ethoxy group and the propanediol backbone.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: Two sharp, medium-intensity bands are anticipated in this region, arising from the C=C stretching vibrations within the two aromatic rings[17][19].

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of complex absorptions that are unique to the overall molecular structure[6].

-

~1450 cm⁻¹: A medium-intensity band is expected due to the scissoring (bending) vibration of the CH₂ groups.

-

~1250 cm⁻¹: A strong, sharp peak should be present, corresponding to the asymmetric C-O-C stretch of the aryl alkyl ether[14][15][16][26].

-

~1100-1000 cm⁻¹: A complex region of strong absorptions is predicted, resulting from the C-O stretching of the primary and secondary alcohols, as well as the symmetric C-O-C stretch of the ether[11][13][14][15][16]. Overlapping peaks are likely in this area.

-

Below 900 cm⁻¹: Strong bands due to out-of-plane C-H bending of the aromatic rings will be present. The exact positions can help confirm the substitution patterns (monosubstituted phenyl and 1,2-disubstituted phenoxy).

Summary of Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3600-3200 | O-H Stretch (H-bonded) | Alcohol | Strong, Broad |

| 3100-3000 | C-H Stretch | Aromatic | Medium, Sharp |

| 3000-2850 | C-H Stretch | Alkyl | Strong, Sharp |

| 1600-1450 | C=C Stretch | Aromatic | Medium-Weak, Sharp |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether | Strong, Sharp |

| 1260-1000 | C-O Stretch | Alcohol/Ether | Strong, Sharp |

| 900-675 | C-H Out-of-Plane Bend | Aromatic | Strong, Sharp |

Conclusion: A Self-Validating Approach to Spectroscopic Analysis

The infrared spectroscopic analysis of this compound provides a robust method for its structural confirmation. By systematically evaluating the diagnostic and fingerprint regions of the spectrum, one can confidently identify the characteristic absorptions of the hydroxyl, ether, aromatic, and alkyl functionalities. The protocols outlined in this guide provide a self-validating system; the presence of all the predicted absorption bands in their expected regions would provide strong evidence for the correct chemical structure. Conversely, the absence of any of these key bands or the appearance of unexpected peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) would indicate an impurity or an incorrect structure, prompting further investigation.

References

-

University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

-

Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

OpenStax. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

-

WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved from [Link]

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

-

Agilent. (n.d.). ATR FTIR Basics, FTIR Sampling Techniques. Retrieved from [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 19). Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

Allery Chemistry. (2017, May 24). Infrared Spectra of alcohols in A level Chemistry [Video]. YouTube. [Link]

-

Organic Lab Techniques. (2025, January 26). IR w/ KBr Pellet [Video]. YouTube. [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

Wonders of Heritage. (2020, September 17). Introduction to Infrared Spectroscopy and Vibrational Modes and the Use of IR in Cultural Heritage [Video]. YouTube. [Link]

-

BYJU'S. (n.d.). IR (infrared) spectroscopy. Retrieved from [Link]

-

Pharma Info Nepal. (2025, September 20). Infrared (IR) Spectroscopy: Principle, Instrumentation, and Applications. Retrieved from [Link]

-

ChemWhat. (n.d.). (2RS,3RS)-3-(2-ETHOXYPHENOXY)-2-HYDROXY-1-(4-NITROBENZOYLOXY)-3-PHENYLPROPANE CAS#: 98769-70-1. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Spectroscopy: Molecular Vibration Overview. Retrieved from [Link]

-

SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]

-

Royal Society of Chemistry. (2018). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones - Supporting Information. Retrieved from [Link]

Sources

- 1. No results for search term "3D-FE22902" | CymitQuimica [cymitquimica.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmainfonepal.com [pharmainfonepal.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: IR Spectroscopy: Molecular Vibration Overview [jove.com]

- 10. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 20. shimadzu.com [shimadzu.com]

- 21. azom.com [azom.com]

- 22. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 23. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 24. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 25. agilent.com [agilent.com]

- 26. spectroscopyonline.com [spectroscopyonline.com]

Stereoisomers of 3-(2-Ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of stereoisomerism is a cornerstone of modern pharmaceutical development, where the three-dimensional arrangement of atoms in a molecule can dictate its efficacy, safety, and metabolic profile. This guide provides a comprehensive technical overview of the stereoisomers of 3-(2-ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane, a molecule possessing significant stereochemical complexity. We will dissect its structural features, explore strategies for stereoselective synthesis and separation, and detail the analytical methodologies required for robust characterization. This document serves as a practical resource for scientists engaged in the discovery, development, and quality control of chiral molecules, grounding theoretical principles in actionable laboratory protocols and field-proven insights.

The Criticality of Stereoisomerism in Pharmaceutical Science

In the realm of drug development, the spatial orientation of a molecule is not a trivial detail; it is a fundamental determinant of biological function. Chiral molecules, which are non-superimposable on their mirror images (enantiomers), interact with the inherently chiral environment of the body—proteins, enzymes, and receptors—in distinct ways. This can lead to one stereoisomer exhibiting the desired therapeutic effect (the eutomer) while another may be less active, inactive, or even responsible for adverse effects (the distomer).

The U.S. Food and Drug Administration and other global regulatory bodies now mandate detailed stereochemical characterization for chiral drug candidates, making the separation and analysis of stereoisomers an indispensable part of the development pipeline.[1] This guide focuses on 3-(2-ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane as a model compound to illustrate the principles and techniques central to this challenge.

Molecular Structure and Stereochemical Analysis

Chemical Structure

The target molecule, 3-(2-ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane, is a complex aryloxy propanediol derivative. Its structure features a propane backbone substituted with hydroxyl, phenyl, and ethoxyphenoxy groups. While this specific compound is not widely documented, its core structure is analogous to known pharmaceutical agents and intermediates, such as Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), which provides a basis for understanding its chemical behavior.[2][3][4][5]

Identification of Chiral Centers

A rigorous analysis of the molecule's structure reveals the presence of two distinct stereocenters, or chiral centers, which are the source of its stereoisomerism:

-

Carbon-2 (C2): This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom, a -CH₂(OH) group, and the complex C3 substituent.

-

Carbon-3 (C3): This carbon is bonded to a phenyl group, the ethoxyphenoxy group, a hydrogen atom, and the C2 substituent.

The presence of n=2 chiral centers means the molecule can exist as 2n = 4 distinct stereoisomers.[6]

The Four Stereoisomers: Relationships and Nomenclature

The four stereoisomers exist as two pairs of enantiomers. The relationship between any two non-enantiomeric stereoisomers is diastereomeric. Using the Cahn-Ingold-Prelog priority rules, we can assign the absolute configuration (R or S) at each stereocenter.

| Stereoisomer | Configuration | Relationship to (2R, 3R) |

| Isomer 1 | (2R, 3R) | Reference |

| Isomer 2 | (2S, 3S) | Enantiomer |

| Isomer 3 | (2R, 3S) | Diastereomer |

| Isomer 4 | (2S, 3R) | Diastereomer |

Step 1: Column Selection and Initial Screening

-

Rationale: The selection of the CSP is the most critical parameter. Polysaccharide-based columns are effective for a wide range of compounds. Screening multiple columns increases the probability of finding a successful separation. [7][8]* Action:

-

Procure at least two polysaccharide-based chiral columns, such as one amylose-based (e.g., Chiralpak® AD) and one cellulose-based (e.g., Chiralcel® OD).

-

Prepare a 1 mg/mL solution of the mixed stereoisomers in a suitable solvent (e.g., isopropanol).

-

Screen each column with at least two mobile phase systems:

-

Normal Phase: n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v)

-

Polar Organic Mode: Acetonitrile or Methanol

-

-

Step 2: Mobile Phase Optimization

-

Rationale: Fine-tuning the mobile phase composition is essential for optimizing resolution and analysis time. The alcohol modifier in normal phase systems is particularly influential. [9]* Action:

-

Using the column/mobile phase system that showed the best initial selectivity, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 25% IPA in Hexane).

-

Monitor the retention factor (k) and resolution (Rs) for each condition. The goal is to achieve baseline resolution (Rs ≥ 1.5) for all four peaks in a reasonable timeframe.

-

Step 3: Optimization of Flow Rate and Temperature

-

Rationale: Temperature and flow rate affect chromatographic efficiency and selectivity. Lower flow rates can improve resolution, while higher temperatures can decrease analysis time and alter selectivity.

-

Action:

-

Evaluate the separation at three different flow rates (e.g., 0.8, 1.0, 1.2 mL/min).

-

Assess the impact of column temperature (e.g., 25°C, 30°C, 40°C).

-

Step 4: Method Validation

-

Rationale: A self-validating protocol ensures the final method is robust, reliable, and fit for purpose.

-

Action: Once optimal conditions are established, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

| Parameter | Starting Condition | Rationale |

| Stationary Phase | Chiralpak® AD-H (Amylose-based) | Broad applicability for polyhydroxylated and aromatic compounds. [9][10] |

| Mobile Phase | n-Hexane:Ethanol (80:20, v/v) | Common normal phase system offering good selectivity. [9] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. |

| Column Temp. | 25 °C | Ambient temperature provides a stable starting point. |

| Detection | UV at 275 nm | The aromatic rings provide strong chromophores for UV detection. |

Alternative Separation Techniques

-

Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular alternative to HPLC for chiral separations. [11]It often provides faster separations and is considered a "greener" technique due to its use of supercritical CO₂.

-

Enzymatic Resolution: For related 3-aryloxy-1,2-propanediols, lipases have been used to selectively acylate one enantiomer, allowing the resulting ester to be easily separated from the unreacted enantiomer. [12]This is a powerful technique for preparative-scale separations.

Analytical Characterization of Stereoisomers

Once separated, the identity and purity of each stereoisomer must be confirmed. A combination of analytical techniques is required for unambiguous characterization. [1][13]

-

Chiral HPLC: Confirms the enantiomeric and diastereomeric purity of the isolated fractions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. While enantiomers have identical NMR spectra in achiral solvents, diastereomers will exhibit distinct spectra. Using chiral shift reagents can allow for the differentiation of enantiomers by NMR. [13]* Optical Rotation: Enantiomers rotate plane-polarized light in equal but opposite directions. This classical technique confirms the optical activity of isolated isomers. [13]* X-ray Crystallography: This is the definitive method for determining the absolute configuration of a molecule, provided a suitable single crystal can be grown. [1][13]

Conclusion: A Framework for Stereochemical Excellence

The successful development of a chiral drug requires a deep understanding of its stereochemical properties. This guide has presented a comprehensive framework for the analysis, separation, and characterization of the stereoisomers of 3-(2-ethoxyphenoxy)-1,2-dihydroxy-3-phenylpropane. By integrating rational synthesis strategies with systematic and robust analytical protocols, researchers can confidently navigate the complexities of stereoisomerism. The principles and methodologies detailed herein—from logical HPLC method development to multi-technique characterization—provide a self-validating system to ensure the scientific integrity and regulatory compliance essential for advancing drug development.

References

- A Strategy for Developing HPLC Methods for Chiral Drugs.

- Karakaplan, M., Turgut, Y., & Hosgören, H. A practical synthesis of chiral 3-aryloxy-1,2-propanediols. Journal of Chemical Research.

- Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.

- Synthesis and Characterization of Designed Guaifenesin Prodrugs.

- Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.

- Efficient resolution of 3-aryloxy-1,2-propanediols using CLEA-YCJ01 with high enantioselectivity. National Institutes of Health (NIH). (2019).

- Strategies for Chiral HPLC Method Development. Sigma-Aldrich.

- Guaifenesin. PubChem, National Institutes of Health (NIH). CID 3516.

- Chiral HPLC Separ

- PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS... Diva-Portal.org.

- Williamson Ether Synthesis of Guaifenesin. CDN.

- One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)

- Development and validation of a chiral HPLC method for rapid screening...

- Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.

- Stereochemistry in Organic Molecules: Concepts, Analytical Methods, and Pharmaceutical Applications.

- A Practical Synthesis of Chiral 3-Aryloxy-1,2-propanediols.

- Analytical Methods. Dynamic Stereochemistry of Chiral Compounds. (2007).

- Chiral and achiral separation of ten flavanones using supercritical fluid chrom

- Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives...

- guaifenesin. IUPHAR/BPS Guide to PHARMACOLOGY.

- Comparative Chiral Separation of Thalidomide Class of Drugs... MDPI.